The Psychedelic Mechanism of Brolamfetamine (DOB): A Technical Guide
The Psychedelic Mechanism of Brolamfetamine (DOB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and cellular mechanisms underlying the psychedelic effects of Brolamfetamine (B1667869) (2,5-Dimethoxy-4-bromoamphetamine, DOB). It details the compound's interaction with serotonergic receptors, the subsequent intracellular signaling cascades, and the established experimental protocols used to elucidate these properties.
Pharmacodynamics
Brolamfetamine's psychoactive effects are primarily initiated by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. Its psychedelic properties are mediated by its agonistic activity at the 5-HT₂ₐ receptor.[1] The R-(–)-enantiomer of DOB is the more active stereoisomer.[2]
Receptor Binding Affinity
Brolamfetamine binds with high affinity to 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₐ receptors.[1] Due to its selectivity for this subfamily, DOB is frequently utilized as a research tool in studies of 5-HT₂ receptors.[1] Quantitative binding affinities (Ki), which represent the concentration of the drug that occupies 50% of the receptors in a competition binding assay, are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human 5-HT₂ₐ | [³H]ketanserin | Rat Frontal Cortex | 59 | [3] |
| Human 5-HT₂ₐ | [¹²⁵I]DOI | HEK-293 Cells | ~Low nM | [4] |
| Human 5-HT₂ₙ | Not Specified | Not Specified | - | [1] |
| Human 5-HT₂ₐ | [¹²⁵I]DOI | HEK-293 Cells | ~16-19 | [4] |
Note: Data for direct Ki values of DOB at 5-HT₂ₙ and 5-HT₂ₐ receptors is sparse in the provided search results, though it is established as an agonist at these sites. The table includes data for the structurally related compound DOM for comparative context at the 5-HT₂ₐ receptor.
Functional Activity
As a receptor agonist, brolamfetamine not only binds to the receptor but also activates it, triggering downstream biological responses. Its potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters in defining its functional profile. Studies characterize DOB as a partial agonist at the 5-HT₂ₐ receptor.[5]
| Receptor Target | Assay Type | Potency (EC₅₀) | Efficacy (% of 5-HT) | Reference |
| Human 5-HT₂ₐ | Inositol (B14025) Phosphate (B84403) Accumulation | Not Specified | Not Specified | [4][6] |
| Human 5-HT₂ₐ | NMDA Current Inhibition | Partial Agonist | Not Quantified | [5] |
Note: While specific EC₅₀ and Eₘₐₓ values for brolamfetamine were not available in the search results, functional assays confirm its potent agonism at the 5-HT₂ₐ receptor, leading to downstream signaling such as inositol phosphate accumulation and modulation of NMDA receptor currents.[4][5][6]
Molecular Mechanism of Action
The psychedelic effects of brolamfetamine are not merely a function of receptor binding but are the result of the complex intracellular signaling cascades that follow 5-HT₂ₐ receptor activation.
Canonical Gq/₁₁-PLC Signaling Pathway
The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/₁₁ alpha subunit.[7] Agonist binding by brolamfetamine initiates the following cascade:
-
G Protein Activation: The receptor undergoes a conformational change, activating the associated Gq/₁₁ protein.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[7][8]
-
PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Second Messenger Production: This hydrolysis yields two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][9]
-
Downstream Effects: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[9] DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7]
Interestingly, while this pathway involves PKC activation, one study found that DOB, unlike MDMA, does not produce in vivo PKC activation in the rodent brain.[1] Further research suggests that the psychedelic effects of DOB may be mediated by a subsequent Ca²⁺/Calmodulin-dependent protein kinase II (CaM-KII) pathway that modulates NMDA receptor transmission, a mechanism that is independent of PKC.[5]
Biased Agonism: G Protein vs. β-Arrestin Signaling
In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways.[10][11] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.[12] This recruitment can lead to receptor desensitization and internalization, but also initiates a distinct, G protein-independent wave of signaling.[10][13]
Ligands that preferentially activate one pathway over the other are known as "biased agonists."[13][14] The therapeutic and psychedelic effects of 5-HT₂ₐ agonists may depend on the balance between Gq and β-arrestin signaling.[15] While this is an active area of research for psychedelics, specific data quantifying brolamfetamine's bias profile is not yet well-established.
Key Experimental Protocols
The characterization of brolamfetamine's mechanism of action relies on standardized in vitro pharmacological assays.
Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay
This competitive binding assay is used to determine the affinity (Ki) of a test compound (e.g., brolamfetamine) for the 5-HT₂ₐ receptor.
Objective: To quantify the displacement of a known radiolabeled ligand from the 5-HT₂ₐ receptor by an unlabeled test compound.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1, HEK293) or from brain tissue rich in these receptors (e.g., rat frontal cortex).[7][16]
-
Radioligand: [³H]ketanserin, a commonly used radiolabeled antagonist for the 5-HT₂ₐ receptor.[7]
-
Test Compound: Brolamfetamine (DOB) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT₂ₐ antagonist (e.g., 10 µM mianserin (B1677119) or clozapine) to determine binding to non-receptor sites.[17][18]
-
Assay Buffer: Tris-based buffer.
-
Wash Buffer: Cold assay buffer.
-
Filtration System: 96-well filter plates (e.g., GF/B glass fiber) and a vacuum manifold.[3]
-
Detection: Scintillation cocktail and a microplate scintillation counter.[7]
Methodology:
-
Plate Preparation: Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine for ~2 hours to reduce non-specific binding to the filter material.[3][7]
-
Reaction Mixture: In each well, combine the receptor membrane preparation, [³H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of brolamfetamine.[18]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from unbound radioligand.[7]
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.[7]
-
Scintillation Counting: Allow filters to dry, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the brolamfetamine concentration.
-
Determine the IC₅₀ value (the concentration of brolamfetamine that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of inositol phosphates, a direct consequence of Gq-coupled receptor activation.
Objective: To quantify the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following receptor stimulation by brolamfetamine.
Materials:
-
Cell Line: A suitable cell line expressing the 5-HT₂ₐ receptor (e.g., HEK293, CHO-K1).[8]
-
Assay Buffer: Typically a buffer containing Lithium Chloride (LiCl). LiCl inhibits the degradation of IP₁, allowing it to accumulate for easier detection.[9]
-
Test Compound: Brolamfetamine (DOB) at various concentrations.
-
Detection Kit: A commercial kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF), is commonly used. These kits contain IP₁ labeled with a fluorescent acceptor (e.g., d2) and an anti-IP₁ antibody labeled with a fluorescent donor (e.g., Cryptate).[8][9]
-
Plate Reader: An HTRF-compatible microplate reader.[9]
Methodology:
-
Cell Seeding: Seed cells into a 384-well white microplate and incubate to allow for cell attachment.[9]
-
Compound Addition: Add serial dilutions of brolamfetamine (or a known antagonist for inhibition assays) to the appropriate wells.
-
Agonist Stimulation: Add brolamfetamine to stimulate the receptors. For antagonist assays, a known agonist is added after a pre-incubation with the antagonist.[9]
-
Incubation: Incubate the plate (e.g., 30-60 minutes at 37°C) to allow for the production and accumulation of IP₁.[9]
-
Detection Reagent Addition: Add the detection reagents (IP₁-d2 and anti-IP₁-Cryptate) in a lysis buffer as per the manufacturer's protocol.[9]
-
Final Incubation: Incubate at room temperature for ~1 hour, protected from light, to allow the competitive immunoassay to reach equilibrium.[9]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[9]
-
Data Analysis:
-
Calculate the HTRF signal ratio (Emission 665nm / Emission 620nm).
-
Plot the HTRF ratio against the logarithm of the brolamfetamine concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC₅₀ value (potency) and Eₘₐₓ (efficacy).
-
References
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- 2. 2,5-Dimethoxy-4-bromoamphetamine [chemeurope.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD and DOB: interaction with 5-HT2A receptors to inhibit NMDA receptor-mediated transmission in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of β-arrestin- and G protein-biased agonists: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Striatal Signal Transduction and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 18. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
